An In-depth Technical Guide to (S)-2-(1-methylpyrrolidin-2-yl)ethanamine
An In-depth Technical Guide to (S)-2-(1-methylpyrrolidin-2-yl)ethanamine
Abstract
(S)-2-(1-methylpyrrolidin-2-yl)ethanamine is a chiral diamine featuring a stereodefined pyrrolidine ring, a tertiary amine within the ring, and a primary amine on the ethyl side chain. This unique structural combination makes it a valuable and versatile building block, or synthon, for developing complex chiral molecules, particularly within the pharmaceutical and chemical research sectors.[1][2] Its embedded stereochemical information can be effectively transferred to new products, making it a privileged scaffold in asymmetric catalysis and advanced organic synthesis.[2] This guide provides a comprehensive overview of its chemical properties, established and potential synthetic routes, detailed experimental protocols, and safety considerations, intended for researchers, scientists, and professionals in drug development.
Introduction and Significance
The pyrrolidine scaffold is a foundational motif in a vast number of natural products, pharmaceuticals, and chiral catalysts.[2][3] The specific stereoisomer, (S)-2-(1-methylpyrrolidin-2-yl)ethanamine, offers two distinct nucleophilic centers—the primary and tertiary amines—with different steric and electronic environments. This differentiation allows for selective functionalization, which is a highly desirable characteristic in multi-step organic synthesis.[2] Its structural relationship to key biological molecules, such as nicotine, and its role as an important intermediate in the synthesis of antihistamine drugs like Clemastine, underscore its significance in medicinal chemistry.[4][5] This guide aims to consolidate the available technical information to facilitate its effective use in research and development.
Physicochemical and Spectroscopic Properties
(S)-2-(1-methylpyrrolidin-2-yl)ethanamine is typically a liquid or low-melting solid, described as a light beige to light brown powder in some commercial sources.[6] A comprehensive summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆N₂ | [6][7][8] |
| Molecular Weight | 128.22 g/mol | [6][7][9] |
| CAS Number | 422545-95-7 | [2][7] |
| Appearance | Liquid / Light beige to light brown powder | [1][6] |
| Boiling Point | 152.7°C at 760 mmHg | [6][] |
| Density | ~0.9 g/cm³ | [6][] |
| Refractive Index | ~1.473 (n20/D) | [6] |
| XLogP3 | 0.2 | [6][9] |
Note: Physical properties can vary slightly based on purity and measurement conditions. The racemic mixture (CAS 51387-90-7) shares similar physical properties.[1][6]
-
¹H NMR: Expected signals include a singlet for the N-methyl group, multiplets for the pyrrolidine ring protons, and multiplets for the ethylamine chain protons.
-
¹³C NMR: Distinct signals are expected for each of the seven carbon atoms, with the chemical shifts influenced by the adjacent nitrogen atoms.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C-H stretching for the alkyl groups, and N-H bending.[9]
Synthesis Methodologies
The synthesis of chiral pyrrolidines is a well-established field in organic chemistry.[3][11] For (S)-2-(1-methylpyrrolidin-2-yl)ethanamine, synthetic strategies often begin with readily available chiral precursors or involve a resolution step on a racemic mixture.
Chiral Resolution of Racemic Amine
A common and industrially viable method involves the preparation of the racemic amine followed by classical resolution using a chiral acid. This method leverages the formation of diastereomeric salts with different solubilities, allowing for their separation.
A documented procedure for a similar compound, (S)-N-methyl-2-chloroethyl-pyrrolidine, uses L-(-)-tartaric acid as the resolving agent.[4] The racemic amine is treated with L-tartaric acid in a solvent like methanol. The less soluble diastereomeric salt, (S)-amine-L-tartrate, preferentially crystallizes from the solution and can be isolated by filtration. Subsequent treatment of the isolated salt with a base (e.g., NaOH) liberates the free (S)-amine, which can then be extracted and purified.[4]
Causality: The choice of tartaric acid is based on its availability in both enantiomeric forms, low cost, and its ability to form crystalline salts with amines. The separation is driven by the differences in the crystal lattice energy of the two diastereomeric salts.
Synthesis from (S)-Proline Derivatives
(S)-Proline is an inexpensive and abundant chiral starting material, making it an ideal precursor for many pyrrolidine-containing targets.[3][11] A plausible synthetic route starting from (S)-proline would involve a two-carbon homologation of the carboxylic acid moiety.
A conceptual workflow is as follows:
-
Reduction of Carboxylic Acid: (S)-Proline is first N-methylated and then its carboxylic acid group is reduced to a primary alcohol to form (S)-1-methylpyrrolidin-2-yl)methanol (N-methylprolinol). This reduction is typically achieved with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).[11]
-
Conversion to a Leaving Group: The resulting hydroxyl group is converted into a good leaving group, such as a tosylate or a halide (e.g., chloride via thionyl chloride).
-
Nucleophilic Substitution: The activated intermediate is then subjected to nucleophilic substitution with a cyanide source (e.g., NaCN) to form (S)-2-(1-methylpyrrolidin-2-yl)acetonitrile.
-
Nitrile Reduction: The final step is the reduction of the nitrile group to a primary amine using reagents like LiAlH₄ or catalytic hydrogenation (e.g., H₂/Raney Nickel), yielding the target compound.
Diagram: Synthetic Pathway from (S)-Proline
Caption: Conceptual synthetic route starting from the chiral pool material (S)-proline.
Synthesis via Reductive Amination
Reductive amination is a powerful C-N bond-forming reaction that involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the amine.[12][13][14]
A potential route involves the reductive amination of (S)-2-(pyrrolidin-2-yl)acetaldehyde with formaldehyde.
-
Precursor Synthesis: The key aldehyde precursor, (S)-2-(pyrrolidin-2-yl)acetaldehyde, would need to be synthesized first, likely from an (S)-proline derivative.
-
One-Pot Reaction: The aldehyde, along with a source of ammonia (for the primary amine) and formaldehyde (for the N-methyl group), would be reacted in the presence of a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild enough not to reduce the aldehyde precursor but is highly effective at reducing the intermediate iminium ion.[12][15]
Causality: This one-pot approach, known as the Eschweiler-Clarke reaction when using formaldehyde and formic acid, or modified versions with borohydride reagents, is highly efficient. NaBH(OAc)₃ is preferred over reagents like NaBH₄ because the latter can readily reduce the starting aldehyde, leading to unwanted side products.[15]
Experimental Protocols
The following protocol is a representative example for the chiral resolution step, adapted from literature procedures for similar amines.[4]
Protocol: Chiral Resolution of (±)-2-(1-methylpyrrolidin-2-yl)ethanamine
-
Materials:
-
(±)-2-(1-methylpyrrolidin-2-yl)ethanamine (1.0 mol, 128.22 g)
-
L-(-)-Tartaric acid (1.3 mol, 195.2 g)
-
Methanol (anhydrous, ~650 g)
-
30% (w/w) Sodium Hydroxide solution
-
Chloroform (or other suitable extraction solvent like Dichloromethane)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Procedure:
-
In a suitable reaction vessel, dissolve L-(-)-tartaric acid in methanol with stirring. The vessel should be equipped with a thermometer and a means for cooling.
-
Cool the tartaric acid solution to a temperature between 0-10°C using an ice bath.
-
Slowly add the racemic amine to the cooled solution dropwise over approximately 1 hour, ensuring the temperature is maintained between 0-10°C.
-
After the addition is complete, continue to stir the solution at 0-10°C for at least 6 hours to allow for complete crystallization of the diastereomeric salt.
-
Isolate the precipitated solid, which is the (S)-amine-L-tartrate salt, by vacuum filtration. Wash the solid with a small amount of cold methanol.
-
To liberate the free amine, dissolve the collected salt in water (~200 mL).
-
Cool the aqueous solution in an ice bath and slowly add 30% NaOH solution with stirring until the pH of the solution is between 10-11. Monitor the temperature to keep it below 30°C.
-
Extract the aqueous layer three times with chloroform (3 x 60 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by vacuum distillation to yield the final (S)-2-(1-methylpyrrolidin-2-yl)ethanamine.[4]
-
Diagram: Experimental Workflow for Chiral Resolution
Caption: Step-by-step workflow for the resolution and purification of the (S)-enantiomer.
Safety and Handling
This compound is classified as a hazardous substance.[1][6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1][6][9]
-
Precautionary Measures:
-
Work should always be conducted in a well-ventilated fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1][6]
-
Avoid breathing dust, fumes, or vapors.[6]
-
Wash hands thoroughly after handling.[6]
-
Store in a tightly sealed container in a cool, dry place.
-
Applications and Research Significance
As a chiral building block, (S)-2-(1-methylpyrrolidin-2-yl)ethanamine is primarily used as an intermediate in the synthesis of more complex molecules, especially pharmaceuticals.[1]
-
Pharmaceutical Intermediates: It is a key intermediate for antihistamine drugs, most notably Clemastine.[4]
-
Chiral Ligands: The diamine structure is suitable for developing chiral ligands for asymmetric metal catalysis. The two nitrogen atoms can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment for stereoselective reactions.
-
Organocatalysis: Pyrrolidine derivatives are widely used as organocatalysts for reactions like aldol and Michael additions, proceeding through enamine or iminium ion intermediates.[2] While this specific molecule's catalytic activity is not widely reported, its scaffold is highly relevant to the field.
Given its structural features, derivatives of this compound could plausibly interact with various neurotransmitter systems, a common characteristic of other pyrrolidine-based central nervous system (CNS) active agents.[1]
Conclusion
(S)-2-(1-methylpyrrolidin-2-yl)ethanamine is a chiral synthon of significant value in synthetic and medicinal chemistry. Its preparation can be achieved through established methods such as chiral resolution or stereoselective synthesis from precursors like (S)-proline. The distinct reactivity of its two amine groups provides synthetic flexibility, making it an attractive starting point for the development of new chiral ligands, organocatalysts, and pharmaceutical candidates. Adherence to proper safety protocols is essential when handling this compound.
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